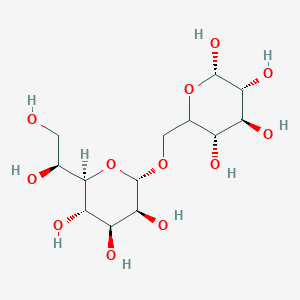

6-O-Heptopyranosylglucopyranose

Description

Structure

3D Structure

Properties

CAS No. |

136337-35-4 |

|---|---|

Molecular Formula |

C13H24O12 |

Molecular Weight |

372.32 g/mol |

IUPAC Name |

(2S,3R,4S,5S)-6-[[(2S,3S,4S,5S,6R)-6-[(1S)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C13H24O12/c14-1-3(15)11-8(19)7(18)10(21)13(25-11)23-2-4-5(16)6(17)9(20)12(22)24-4/h3-22H,1-2H2/t3-,4?,5+,6-,7-,8-,9+,10-,11+,12-,13-/m0/s1 |

InChI Key |

YIJSCBWJYZFUTI-WHEGVUNZSA-N |

SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OC2C(C(C(C(O2)C(CO)O)O)O)O |

Isomeric SMILES |

C(C1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)[C@H](CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OC2C(C(C(C(O2)C(CO)O)O)O)O |

Other CAS No. |

158453-40-8 |

Synonyms |

6-HPGP 6-O-heptopyranosylglucopyranose 6-O-L-glycero-alpha-D-manno-heptopyranosyl-D-glucopyranose |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization of 6 O Heptopyranosylglucopyranose

Chemical Degradation and Derivatization Techniques

Methylation analysis is a cornerstone technique for determining the linkage positions in oligosaccharides and polysaccharides. taylorfrancis.comnih.gov The process, as outlined in the GC-MS section (2.2.4), involves permethylating all free hydroxyl groups, followed by hydrolysis, reduction, and acetylation to form partially methylated alditol acetates (PMAAs). uga.edu The identification of the resulting PMAAs by GC-MS allows for the unambiguous determination of which hydroxyl groups were involved in glycosidic linkages. researchgate.nettaylorfrancis.com

For 6-O-Heptopyranosylglucopyranose, the hydroxyl group at C-6 of the glucose residue is involved in the glycosidic bond and is therefore not methylated. After hydrolysis, reduction, and acetylation, this position will bear an acetyl group, while the other non-linked positions (C-2, C-3, C-4 on glucose) will have methyl groups. The terminal heptose unit will be fully methylated except at C-1 and C-5, which become acetylated after hydrolysis, reduction, and acetylation. This analysis confirms the 1→6 linkage. researchgate.net

Partial hydrolysis is a technique used to break down large polysaccharides into smaller oligosaccharide fragments. nih.govlibretexts.org This method is particularly useful when this compound is a repeating unit within a larger polymer. By using controlled conditions, such as dilute acid or specific enzymes, it is possible to cleave glycosidic bonds selectively, releasing smaller, more easily analyzable fragments. nih.govnsf.govyoutube.comkhanacademy.org

Periodate oxidation (the Malaprade reaction) is a chemical method used to cleave the carbon-carbon bond of vicinal diols (hydroxyl groups on adjacent carbons). nih.govsemanticscholar.orgresearchgate.net This reaction is highly specific and provides valuable information about the ring form (pyranose vs. furanose) and linkage positions of monosaccharide residues. researchgate.net

When a sugar residue is treated with sodium periodate (NaIO₄), vicinal diols are oxidized, consuming one mole of periodate per bond cleaved. Terminal vicinal diols generate formaldehyde, while a three-vicinal-diol system (like the C1-C2-C3 of a reducing end sugar) produces formic acid. The glucose and heptose units in this compound, being in their pyranose forms, contain several vicinal diols. By quantifying the consumption of periodate and the production of formic acid and formaldehyde, the structure can be confirmed. For instance, the glucose residue, being linked at C-6, leaves the C-2, C-3, and C-4 hydroxyls free, allowing for cleavage between C-2/C-3 and C-3/C-4. The integrity of the C-6 position after oxidation confirms its involvement in the linkage.

Vibrational Spectroscopy for Anomeric Structure and Purity Assessment

Table 3: General Characteristic Vibrational Bands for Carbohydrates

| Wavenumber Range (cm⁻¹) | Assignment |

|---|---|

| 3600–3200 | O-H stretching vibrations researchgate.net |

| 3000–2800 | C-H stretching vibrations researchgate.net |

| ~1460 | C-H bending vibrations |

| 1200–950 | C-O and C-C stretching vibrations (fingerprint region) researchgate.net |

Fourier-Transform Infrared (FTIR) Spectroscopy

The most prominent feature in the FTIR spectrum of this disaccharide is a broad and intense absorption band in the region of 3600-3200 cm⁻¹. This band is attributed to the O-H stretching vibrations of the numerous hydroxyl groups present in the molecule, which are involved in a complex network of intra- and intermolecular hydrogen bonds. The C-H stretching vibrations of the methine and methylene (B1212753) groups in the pyranose rings and the exocyclic hydroxymethyl group appear in the 3000-2800 cm⁻¹ region.

The "fingerprint" region, spanning from 1500 cm⁻¹ to 600 cm⁻¹, is particularly informative for the structural elucidation of carbohydrates. This region contains a multitude of complex, overlapping bands arising from C-O and C-C stretching vibrations, as well as C-O-H, C-C-H, and O-C-H bending vibrations. The anomeric region, typically found between 950 and 750 cm⁻¹, contains bands that are sensitive to the stereochemistry of the anomeric carbon.

The glycosidic linkage (C-O-C) vibration is a key feature for confirming the disaccharide structure. In 1,6-linked disaccharides, the C-O-C stretching vibrations are expected to contribute to the complex band pattern in the 1160-1000 cm⁻¹ region. The specific frequencies are influenced by the conformation around the glycosidic bond.

A detailed assignment of the characteristic FTIR absorption bands for this compound, based on data from related carbohydrate structures, is presented in the interactive table below.

| Wave Number (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~3350 (broad) | O-H stretching | Hydroxyl groups (O-H) |

| ~2920 | Asymmetric C-H stretching | Methylene and Methine groups (C-H) |

| ~2850 | Symmetric C-H stretching | Methylene and Methine groups (C-H) |

| ~1450 | C-H bending | Methylene and Methine groups (C-H) |

| ~1375 | C-O-H bending | Hydroxyl groups (C-O-H) |

| ~1150 | Asymmetric C-O-C stretching | Glycosidic bond and pyranose rings |

| ~1080 | C-O stretching | Primary and secondary alcohols (C-O) |

| ~1035 | C-O and C-C stretching | Pyranose ring vibrations |

| ~890 | Anomeric C1-H deformation | β-anomeric configuration |

| ~840 | Anomeric C1-H deformation | α-anomeric configuration |

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly adept at probing non-polar bonds and skeletal vibrations of the carbon backbone.

The Raman spectrum of this compound is expected to show distinct peaks corresponding to the vibrations of the pyranose rings and the glycosidic linkage. The C-H stretching vibrations appear as strong bands in the 3000-2800 cm⁻¹ region. The fingerprint region in the Raman spectrum is also rich in structural information.

Skeletal vibrations of the pyranose rings, involving C-C and C-O stretching, give rise to a series of bands between 1200 and 700 cm⁻¹. The region between 950 and 800 cm⁻¹ is particularly sensitive to the conformation of the glycosidic linkage and the anomeric configuration of the sugar units. For a (1→6) linkage, specific vibrational modes are expected that are characteristic of the increased conformational flexibility of this type of linkage compared to others.

An interactive data table summarizing the expected characteristic Raman shifts for this compound, based on analogous compounds, is provided below.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~2940 | C-H stretching | Methylene and Methine groups (C-H) |

| ~1460 | C-H bending | Methylene groups (CH₂) |

| ~1380 | C-H bending | Methine groups (C-H) |

| ~1125 | C-O-C symmetric stretching | Glycosidic bond |

| ~1060 | C-O stretching | Pyranose ring C-O bonds |

| ~920 | C-C stretching and ring breathing | Pyranose ring skeletal modes |

| ~895 | Anomeric C1-H deformation | Anomeric configuration |

| ~480 | Ring deformation modes | Pyranose ring skeletal vibrations |

| ~350 | Torsional and skeletal bending modes | Overall molecular conformation |

Conformational Analysis and Dynamics of 6 O Heptopyranosylglucopyranose

Theoretical Approaches and Molecular Modeling

Computational modeling serves as a powerful tool to explore the vast conformational space available to flexible molecules like 6-O-Heptopyranosylglucopyranose. These methods can predict the relative energies of different conformations and simulate their behavior over time.

Molecular mechanics (MM) is a computational method that calculates the potential energy of a molecule based on a set of classical mechanics-based equations known as a force field. tappi.org For carbohydrates, specialized force fields such as GLYCAM, CHARMM, and GROMOS have been developed to accurately model their unique stereoelectronic properties, including the anomeric effect and the complex interactions of hydroxyl groups. nih.govmaynoothuniversity.ieresearchgate.netresearchgate.net

An illustrative table of results from a hypothetical MM simulation is presented below, showing the relative energies of the most stable conformers.

| Conformer | Φ (°) | Ψ (°) | ω (°) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| 1 (gt) | 55 | 175 | -60 | 0.00 |

| 2 (gg) | 58 | 70 | 60 | 0.85 |

| 3 (tg) | 170 | 180 | 180 | 2.10 |

Molecular Dynamics (MD) simulations extend upon MM by incorporating temperature and time, allowing the study of the molecule's dynamic behavior. cnrs.fr By solving Newton's equations of motion for every atom over a period of time, an MD trajectory is generated that reveals how the molecule moves, vibrates, and changes conformation. researchgate.netnih.gov For carbohydrates, these simulations are typically performed in an explicit water solvent to mimic physiological conditions, as hydration plays a key role in conformational preference. nih.gov

The extensive data from an MD trajectory can be used to construct a potential of mean force (PMF), or free energy map. This map visualizes the free energy landscape as a function of the glycosidic torsion angles, with low-energy basins representing the most probable and stable conformational states. For a (1→6) linkage, the greater number of rotatable bonds leads to a more complex energy landscape with multiple low-energy minima compared to more constrained linkages like (1→4). researchgate.net Analysis of the simulation also provides insights into intramolecular hydrogen bonding and the dynamic structure of the surrounding water molecules. nih.gov

Monte Carlo (MC) simulations offer another powerful approach to explore the conformational landscape of saccharides. wustl.edu Instead of following a deterministic path like MD, MC methods generate new molecular conformations through random changes to the coordinates, such as rotating torsion angles. wustl.edunih.gov Each new conformation is then accepted or rejected based on a probability criterion, commonly the Metropolis algorithm, which favors lower-energy states while still allowing the system to overcome energy barriers and escape local minima. acs.org

This method is particularly effective for sampling a wide range of conformations and mapping the entire potential energy surface, which can be challenging for MD simulations to achieve in a reasonable timeframe, especially for complex molecules. nih.govacs.org By performing millions of these random moves, an MC simulation can generate a Boltzmann-weighted distribution of conformers, providing a comprehensive picture of the molecule's conformational preferences at equilibrium. acs.org

Experimental Conformational Probes via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier experimental technique for investigating the solution-state conformation and dynamics of carbohydrates. Specific NMR experiments can provide data on inter-atomic distances and the flexibility of different parts of the molecule.

The Nuclear Overhauser Effect (NOE) is a phenomenon where the perturbation of one nuclear spin affects the spin of a nearby nucleus. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei (1/r⁶), making it an extremely sensitive probe of inter-proton distances up to approximately 5-6 Å. lsu.edu

For this compound, NOE measurements between protons on the heptose ring and protons on the glucose ring provide direct evidence of their spatial proximity. These trans-glycosidic NOEs serve as crucial distance constraints for defining the molecule's three-dimensional structure in solution. The experimentally measured distances can be directly compared to those from the lowest-energy structures predicted by MM or MD simulations to validate the computational models. researchgate.net

The table below shows hypothetical NOE-derived distance constraints that would be expected for a dominant conformation of the molecule.

| Proton Pair | Expected NOE Intensity | Calculated Distance (Å) | Conformational Implication |

|---|---|---|---|

| Heptose H-1' to Glucose H-6a | Strong | ~2.3 | Defines Φ/Ψ angles |

| Heptose H-1' to Glucose H-6b | Strong | ~2.5 | Defines Φ/Ψ angles |

| Heptose H-1' to Glucose H-5 | Weak | ~4.1 | Supports gt/gg ω rotamer |

| Heptose H-2' to Glucose H-6a | Medium | ~3.0 | Refines overall orientation |

Spin-lattice relaxation (T1) is the process by which nuclear spins return to their thermal equilibrium state after being excited by a radiofrequency pulse. The rate of this relaxation (1/T1) is sensitive to molecular motions on the picosecond to nanosecond timescale. nysbc.org By measuring the T1 relaxation times of individual ¹³C nuclei within the carbohydrate backbone, a map of molecular flexibility can be generated.

More rigid parts of the molecule, such as the pyranose rings, are expected to tumble more slowly in solution and exhibit shorter T1 values. In contrast, more flexible regions, like the (1→6) glycosidic linkage, experience faster internal motions, which leads to longer T1 values. researchgate.netresearchgate.net Comparing the T1 values for the carbons of the heptopyranose and glucopyranose rings, particularly those near the linkage (C-5, C-6, C-1'), can provide quantitative insights into the enhanced flexibility conferred by the three-bond (1→6) connection. lsu.edu

The following table provides an example of what ¹³C T1 relaxation data might look like for this compound, highlighting the differences in flexibility.

| Carbon Atom | Hypothetical T1 Time (s) | Inferred Flexibility |

|---|---|---|

| Glucose C-1 | 0.75 | Rigid (Ring) |

| Glucose C-4 | 0.78 | Rigid (Ring) |

| Glucose C-6 | 1.15 | Flexible (Linkage) |

| Heptose C-1' | 0.80 | Rigid (Ring) |

| Heptose C-4' | 0.82 | Rigid (Ring) |

Glycosidic Linkage Torsion Angle Analysis (phi/psi/omega)

Unlike other common glycosidic linkages (e.g., 1→2, 1→3, 1→4), the (1→6) linkage possesses an additional degree of rotational freedom. This is due to the presence of three rotatable bonds, described by the torsion angles phi (φ), psi (ψ), and omega (ω). nih.govresearchgate.net

Phi (φ): Defined by the atoms O5'–C1'–O6–C6

Psi (ψ): Defined by the atoms C1'–O6–C6–C5

Omega (ω): Defined by the atoms O6–C6–C5–O5 nih.gov

The IUPAC-recommended notation for these torsion angles provides a standardized framework for describing the conformation of polysaccharide chains. qmul.ac.uk The presence of the third torsion angle, ω, significantly increases the conformational flexibility and complexity of (1→6)-linked oligosaccharides compared to their counterparts with two-bond linkages. nih.govresearchgate.net Molecular dynamics simulations and NMR spectroscopy are powerful tools used to investigate the preferred values of these angles and the resulting conformational landscape. nih.govnih.gov

The ω angle, in particular, tends to adopt one of three staggered conformations, referred to as gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). nih.govresearchgate.net The relative populations of these rotamers are a key feature of the conformational equilibrium.

| Torsion Angle | Defining Atoms | Description |

|---|---|---|

| Phi (φ) | O5'–C1'–O6–C6 | Rotation around the glycosidic bond at the anomeric carbon. |

| Psi (ψ) | C1'–O6–C6–C5 | Rotation around the C6-O6 bond. |

| Omega (ω) | O6–C6–C5–O5 | Rotation around the C5-C6 bond of the glucopyranose unit. |

Impact of Glycosidic Linkage and Stereochemistry on Conformational Preferences

The specific nature of the monosaccharide units and the anomeric configuration (α or β) of the glycosidic linkage have a profound impact on the conformational preferences of this compound.

The (1→6) linkage itself imparts a high degree of flexibility, leading to more loosely jointed chains compared to the more rigid, ribbon-like structures of (1→4)-linked polysaccharides or the helical structures of (1→3)-linked polysaccharides. rsc.org This increased flexibility arises from the three rotatable bonds of the linkage, which allows for a wider range of accessible conformations. researchgate.net

Stereochemistry plays a crucial role in determining the populations of the ω rotamers. In (1→6)-linked disaccharides with gluco- or manno- configured pyranosides, the ω torsion angle predominantly samples an equilibrium between the gt and gg rotamers. This is largely attributed to the gauche effect between the O5 and O6 atoms. nih.gov Conversely, for galacto- configured pyranosides, the conformational equilibrium shifts to a distribution between the gt and tg rotamers, with the gg rotamer being only minorly populated. nih.gov

While direct intramolecular hydrogen bonds between the two sugar residues in (1→6)-linked oligosaccharides are generally not a dominant factor in determining conformation in aqueous solutions, the potential for such interactions exists and can influence the relative stability of certain conformations. nih.gov The anomeric configuration (α or β) of the glycosidic linkage also influences the conformational landscape, primarily by affecting the preferred range of the φ torsion angle due to the anomeric effect. wikipedia.org

| Pyranoside Configuration | Predominant ω Rotamer Populations | Reference |

|---|---|---|

| Gluco- | gt, gg | nih.gov |

| Manno- | gt, gg | nih.gov |

| Galacto- | gt, tg | nih.gov |

Biological Contexts and Glycoconjugate Integration of 6 O Heptopyranosylglucopyranose

Occurrence and Structural Roles in Lipopolysaccharides (LPS) of Gram-Negative Bacteria

Lipopolysaccharides are major components of the outer membrane of Gram-negative bacteria, contributing to the structural integrity of the cell and protecting it from chemical attacks. nih.gov LPS is a complex molecule composed of three distinct domains: the lipid A, the core oligosaccharide, and the O-antigen. scispace.comnih.gov The core oligosaccharide is further divided into an inner and an outer core. wikipedia.org The heptose-glucose linkage, forming structures like 6-O-Heptopyranosylglucopyranose, is a key feature of the LPS core.

The inner core of LPS is a structurally conserved region typically containing 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and L-glycero-D-manno-heptose (heptose). scispace.comwikipedia.org These residues are often phosphorylated. wikipedia.org In many Gram-negative bacteria, the inner core consists of a diheptosyl-N-acetylglucosamine unit. nih.gov The proximal heptose residue (Hep I) is frequently substituted by a glucose molecule. nih.gov For instance, in Neisseria meningitidis, the proximal heptose (Hep I) is substituted at the 4-position by a glucose residue. nih.gov Further structural variability can be introduced by the addition of another glucose residue at the 2-position of Hep I, a feature identified in certain meningococcal strains. nih.gov The third heptose of the inner core can also be modified with various glucose derivatives. nih.gov

The biosynthesis of this region is a stepwise process involving specific glycosyltransferases. For example, the enzyme WaaC is responsible for adding the first heptose to the Kdo region of the developing LPS molecule. researchgate.net

The outer core of the LPS is generally composed of hexose (B10828440) residues, such as glucose, galactose, and mannose, attached to the last heptose of the inner core. wikipedia.org The synthesis of the outer core is initiated by the addition of a glucose molecule to the second heptose of the inner core, a step mediated by the enzyme WaaG. nih.gov This initial glucose is then further modified by other glycosyltransferases, such as WaaO and WaaB, which add another glucose and a galactose, respectively. nih.gov The assembly continues with the addition of a penultimate glucose residue by the enzyme WaaJ, followed by the final step of core synthesis, the addition of a heptose group to this penultimate glucose by the WaaU glycosyltransferase. nih.gov This terminal heptose then serves as the attachment point for the O-antigen. nih.gov

Table 1: Key Enzymes in LPS Core Biosynthesis and their Functions

| Enzyme | Function | Location of Action |

| WaaC | Adds the first heptose to the Kdo region. researchgate.net | Inner Core |

| WaaG | Adds the first glucose to the second heptose, initiating outer core synthesis. nih.gov | Outer Core |

| WaaO | Adds a glucose to the initial glucose of the outer core. nih.gov | Outer Core |

| WaaB | Adds a galactose to the initial glucose of the outer core. nih.gov | Outer Core |

| WaaJ | Adds the penultimate glucose residue to the outer core. nih.gov | Outer Core |

| WaaU | Adds the final heptose to the penultimate glucose, which becomes the O-antigen acceptor. nih.gov | Outer Core |

LPS structures exhibit significant heterogeneity and variation in their glycoforms, both between different bacterial species and even within a single strain. nih.govresearchgate.net This diversity is a critical factor for the survival of pathogenic bacteria, allowing them to adapt to changing environmental conditions and evade the host immune system. researchgate.net

This structural variability can arise from several factors:

Genetic Variation: The genes responsible for LPS biosynthesis, particularly those for the O-antigen, are highly variable. scispace.com

Environmental Regulation: Bacteria can modify their LPS structure in response to environmental cues such as temperature and nutrient availability. nih.gov For example, in Escherichia coli, the incorporation of different glycoforms can be controlled by stress-responsive regulators. nih.gov

Non-stoichiometric Substitutions: The core oligosaccharide can have various non-stoichiometric modifications, such as the addition of phosphoethanolamine or glucuronic acid to the heptose residues, which alters the charge distribution of the inner core. nih.govnih.gov

This heterogeneity results in different LPS types, broadly classified as smooth (S-type), semi-rough (SR-type), and rough (R-type), based on the presence and length of the O-antigen. nih.govmdpi.com

Table 2: Examples of LPS Structural Heterogeneity

| Bacterium | Structural Variation | Significance |

| Escherichia coli | Incorporation of a third Kdo and rhamnose in response to envelope stress. nih.gov | Adaptation to stress conditions. |

| Neisseria meningitidis | Addition of a beta-configured glucose at the 2-position of Hep I. nih.gov | Evasion of host immune recognition. |

| Yersinia species | Changes in LPS structure with growth temperature. nih.gov | Adaptation to different host environments. |

Significance in Cell-Cell Recognition and Biological Signaling Pathways

Complex carbohydrates like this compound are fundamentally involved in cell-cell recognition and signaling processes. ontosight.ai Oligosaccharides, the building blocks of these larger structures, can have diverse functions, including mediating cell recognition and adhesion. wikipedia.org The exposed carbohydrate portions of LPS on the bacterial surface can interact with host cell receptors, initiating signaling cascades. For instance, metabolites of the LPS inner core heptose region, such as ADP-heptose, are known to activate innate immune responses in eukaryotic cells through specific signaling pathways. uni-muenchen.de

Role as a Component of Glycoproteins and Glycolipids

While this compound is a well-established component of bacterial lipopolysaccharides (a type of glycolipid), complex carbohydrates in general are integral parts of glycoproteins and other glycolipids in various organisms. ontosight.ai In eukaryotes, oligosaccharide chains are linked to proteins to form glycoproteins or to lipids to form glycolipids. wikipedia.org These glycoconjugates are often found on the cell surface and play roles in processes like cell-to-cell recognition. youtube.com

Contribution to Structural Polysaccharides (e.g., Plant Cell Walls, Exopolysaccharides)

Although the primary context for this compound is bacterial LPS, the fundamental monosaccharides, glucose and heptose, are components of various structural polysaccharides. Plant cell walls are primarily composed of polysaccharides like cellulose (B213188) (a polymer of glucose), hemicelluloses, and pectins. nih.govquora.com These complex polysaccharides provide structural support and are involved in various biological functions. nih.gov Some plant cell wall polysaccharides, such as xylans and mannans, can be O-acetylated, a modification that can be catalyzed by specific transferases. nih.gov Bacterial exopolysaccharides, which form a protective layer around the cell, are also composed of a wide variety of sugars and contribute to biofilm formation and surface adhesion. scispace.com

Glycosyltransferases and Glycosidases Governing 6 O Heptopyranosylglucopyranose Metabolism

Characterization of Glycosyltransferases (GTs)

Glycosyltransferases (GTs) are the enzymes responsible for synthesizing 6-O-Heptopyranosylglucopyranose by catalyzing the transfer of a heptose sugar moiety from an activated donor molecule to a glucose acceptor. wikipedia.org The synthesis of this specific disaccharide necessitates a GT with precise substrate specificity and regioselectivity to form the characteristic glycosidic bond.

Specificity for Heptose and Glucose Substrates

The formation of this compound requires a GT capable of recognizing both a specific heptose donor and a glucose acceptor.

Donor Substrate: The activated sugar donor is a critical component for the GT-catalyzed reaction. In bacteria like E. coli, the biosynthetic pathway for ADP-L-glycero-β-D-manno-heptose, a likely precursor for the inner core of LPS, has been elucidated. nih.gov A synthesizing GT would need a binding pocket precisely shaped to accommodate this specific nucleotide-heptose donor.

Acceptor Substrate: The enzyme must also specifically recognize D-glucose as the acceptor molecule. The active site would position the glucose molecule so that the transfer of the heptose unit occurs at the correct hydroxyl group.

While many GTs exhibit stringent specificity for both donor and acceptor substrates, following the "one enzyme–one linkage" hypothesis, some possess a more relaxed substrate scope. nih.gov The existence of a heptose-(1->6)-glucose linkage in the LPS of E. coli K-12 points to a dedicated enzyme in this organism that has evolved to utilize these specific substrates. nih.gov

Regioselectivity and Stereoselectivity of Glycosidic Bond Formation (e.g., 1->6 linkage)

A key feature of the synthesizing glycosyltransferase is its ability to control the precise connectivity and stereochemistry of the glycosidic bond.

Regioselectivity: The enzyme must selectively catalyze the formation of the bond with the hydroxyl group at the C-6 position of the glucose acceptor, ignoring the other available hydroxyl groups (at C-2, C-3, and C-4). This is achieved through the specific architecture of the acceptor-binding site, which orients the glucose molecule in a way that presents only the 6-OH group to the activated heptose donor.

Stereoselectivity: The GT also dictates the stereochemistry of the newly formed anomeric center. For instance, in the E. coli LPS, the linkage is an L-glycero-α-D-manno-heptopyranosyl-(1->6) linkage. nih.gov GTs are classified as either 'inverting' or 'retaining' based on whether the anomeric configuration of the product is inverted or retained relative to the donor substrate. An inverting enzyme would be required to synthesize an α-linked product from a β-linked donor like ADP-L-glycero-β-D-manno-heptose.

Structure-Function Relationships of GT-A and GT-B Folds

Glycosyltransferases that utilize nucleotide-sugar donors are predominantly classified into two major structural superfamilies: GT-A and GT-B. These folds dictate the enzyme's mechanism and substrate interaction.

| Feature | GT-A Fold | GT-B Fold |

| Overall Structure | Two tightly associated "Rossmann-like" domains forming a single catalytic center. | Two separate Rossmann-like domains with a flexible linker, forming a deep catalytic cleft between them. |

| Substrate Binding | The N-terminal domain typically binds the nucleotide-sugar donor, while the C-terminal domain binds the acceptor. | The C-terminal domain binds the nucleotide-sugar donor, and the more variable N-terminal domain binds the acceptor. nih.govresearchgate.net |

| Cofactor Requirement | Generally require a divalent metal cation (e.g., Mn²⁺ or Mg²⁺) for activity. | Typically metal-ion independent. researchgate.net |

| Catalytic Motif | Often possess a conserved Asp-X-Asp (DXD) motif that coordinates the metal ion, which in turn stabilizes the pyrophosphate leaving group of the donor. nih.gov | Lacks a DXD motif; stabilization of the nucleotide diphosphate (B83284) is achieved through interactions with cationic residues or helix dipoles. |

The hypothetical GT synthesizing this compound would possess one of these folds, which would govern its catalytic mechanism for transferring the heptose from the ADP-heptose donor to the glucose acceptor.

Mechanisms of Donor and Acceptor Substrate Binding

The catalytic cycle of glycosyltransferases involves a highly ordered binding mechanism. Many GTs follow a sequential Bi-Bi kinetic mechanism where the binding of substrates and release of products occur in a defined order. nih.gov

Donor Binding: The cycle begins with the binding of the activated nucleotide-sugar donor (e.g., ADP-heptose) to its specific site within the enzyme.

Conformational Change: The binding of the donor often induces a conformational change in the enzyme, frequently involving flexible loops that fold over the active site. This movement creates the binding site for the acceptor substrate. nih.gov

Acceptor Binding: The glucose acceptor then binds to its newly formed site, positioned adjacent to the donor.

Catalysis: The transfer of the heptose moiety occurs, forming the glycosidic bond. This reaction is believed to proceed through a highly electrophilic, oxocarbenium ion-like transition state at the anomeric carbon of the donor sugar. nih.gov

Product Release: The products are released in a specific order, with the glycosylated acceptor (this compound) typically departing first, followed by the nucleotide diphosphate (ADP).

Mutational Analysis and Enzyme Engineering for Altered Specificity

Understanding the structure-function relationship of GTs allows for their modification through protein engineering to alter their catalytic properties. Mutational analysis is a powerful tool for probing the roles of specific amino acid residues and for creating novel enzyme activities. sciencereviews.info

Rational Design: With a known 3D structure, specific amino acid residues in the donor or acceptor binding sites can be targeted for mutation. For example, a single amino acid change in a plant UGT was shown to be responsible for determining its specificity for either UDP-galactose or a dual specificity for UDP-galactose and UDP-glucose. sciencereviews.info A similar approach could be used to engineer a GT to accept ADP-heptose as a donor.

Directed Evolution: This technique involves generating large libraries of random enzyme mutants and screening them for a desired activity. It is particularly useful when structural information is limited and can lead to enzymes with significantly enhanced activity or altered substrate specificity. nih.gov

Altering Specificity: Studies have successfully engineered GTs for enhanced activity and modified product selectivity. sciencereviews.inforesearchgate.net By mutating key residues, it is possible to change an enzyme's preferred donor or acceptor, or even alter its regioselectivity. This provides a viable pathway for creating a biocatalyst specifically for the synthesis of this compound. researchgate.netfrontiersin.org

Role of Glycosidases in Hydrolysis and Remodeling

The breakdown, or hydrolysis, of the glycosidic bond in this compound is catalyzed by enzymes known as glycosidases or glycoside hydrolases (GHs). nih.govjackwestin.com These enzymes are crucial for the turnover and remodeling of carbohydrates in biological systems. khanacademy.org

The hydrolysis of the α-1,6 linkage in this specific compound would be accomplished by a glycosidase with α-1,6-glucosidase activity. A well-studied model for this function is the glycogen debranching enzyme (GDE) , a bifunctional enzyme essential for the degradation of glycogen. nih.gov

Key Features of Glycosidase-Mediated Hydrolysis:

| Feature | Description | Example (Glycogen Debranching Enzyme) |

| Function | Catalyzes the cleavage of a glycosidic bond via the addition of a water molecule (hydrolysis). jackwestin.com | The amylo-α-1,6-glucosidase activity of GDE specifically hydrolyzes the α-1,6 glycosidic bond at the branch points of glycogen, releasing a free glucose molecule. researchgate.netwikipedia.org |

| Specificity | Glycosidases are highly specific for the sugar they recognize and the type and stereochemistry (α or β) of the linkage they cleave. khanacademy.orgyoutube.com | GDE's glucosidase site is tailored to recognize a single glucose residue linked via an α-1,6 bond and is distinct from its transferase site. nih.govresearchgate.net |

| Catalytic Mechanism | Typically involves a pair of acidic amino acid residues (e.g., aspartate or glutamate) in the active site that act as an acid/base catalyst to facilitate the nucleophilic attack by a water molecule on the anomeric carbon. youtube.com | In the active site of lysozyme, a related glycosidase, glutamate (B1630785) and aspartate residues work together to cleave the glycosidic bond with retention of stereochemistry. youtube.com |

Therefore, an enzyme with catalytic machinery similar to the amylo-α-1,6-glucosidase domain of GDE would be responsible for the specific cleavage of this compound back into its constituent heptose and glucose monosaccharides. Pathogenic mutations in glycosidases can lead to severe metabolic diseases, highlighting their critical role in cellular homeostasis. nih.govdoaj.org

Biosynthetic Pathways Involving this compound Precursors and Products

The formation of this compound is dependent on the availability of its precursors in an activated form, suitable for enzymatic transfer. The key precursors are a nucleotide-activated heptose and a nucleotide-activated glucose.

The biosynthetic pathway for the heptose precursor, specifically ADP-L-glycero-β-D-manno-heptose, is well-established, particularly in Gram-negative bacteria where it serves as a crucial component of lipopolysaccharide (LPS). asm.orgnih.govnih.gov This multi-step enzymatic pathway begins with the metabolite sedoheptulose (B1238255) 7-phosphate, a product of the pentose (B10789219) phosphate (B84403) pathway. asm.orgresearchgate.net A series of enzymatic reactions, including isomerization, phosphorylation, dephosphorylation, and epimerization, convert this initial substrate into the final activated heptose donor. asm.orgnih.govnih.gov A similar pathway exists for the synthesis of GDP-D-glycero-α-D-manno-heptose. nih.govmdpi.com

The precursor for the glucopyranose unit is typically UDP-glucose. This is a common activated sugar donor in many glycosylation reactions and is synthesized from glucose-1-phosphate and UTP by the enzyme UDP-glucose pyrophosphorylase.

The product of the biosynthetic pathway is the title compound, this compound. Subsequent catabolism of this disaccharide by a glycosidase would yield its constituent monosaccharides, L-glycero-D-manno-heptose and D-glucose, as the final products.

The detailed biosynthetic pathway for the precursor ADP-L-glycero-β-D-manno-heptose is outlined in the table below.

| Step | Enzyme | Gene Name | Substrate | Product |

| 1 | Sedoheptulose-7-phosphate isomerase | GmhA | Sedoheptulose 7-phosphate | D-glycero-D-manno-heptose-7-phosphate |

| 2 | D,D-heptose 7-phosphate kinase | HldE (kinase domain) | D-glycero-D-manno-heptose-7-phosphate | D,D-heptose 1,7-bisphosphate |

| 3 | D,D-heptose 1,7-bisphosphate phosphatase | GmhB | D,D-heptose 1,7-bisphosphate | D-glycero-D-manno-heptose-1-phosphate |

| 4 | D,D-heptose 1-phosphate adenylyltransferase | HldE (transferase domain) | D-glycero-D-manno-heptose-1-phosphate | ADP-D-glycero-D-manno-heptose |

| 5 | ADP-D,D-heptose 6-epimerase | HldD | ADP-D-glycero-D-manno-heptose | ADP-L-glycero-D-manno-heptose |

This table details the pathway as elucidated in E. coli for LPS biosynthesis. asm.orgnih.govnih.gov

Advanced Analytical and Methodological Developments in Oligosaccharide Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the isolation and analysis of oligosaccharides. The choice of technique depends on the specific analytical challenge, whether it is assessing purity, resolving closely related isomers, determining molecular size, or separating charged species.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of oligosaccharides, offering high resolution and sensitivity for both preparative and analytical purposes. sci-hub.setaylorfrancis.com It is particularly crucial for assessing the purity of synthetically or biologically derived 6-O-Heptopyranosylglucopyranose and for resolving its various isomers. The existence of structural isomers, such as anomers (α and β configurations at the anomeric carbon) or positional isomers, presents a significant analytical challenge, as these molecules often have similar masses and fragmentation patterns in mass spectrometry. nih.gov

Reversed-phase HPLC, often using C18 columns, can be employed to separate oligosaccharides, sometimes in series for preparative-scale purification to obtain gram quantities of a pure compound. sci-hub.se For enhanced separation of complex mixtures, including isomers, specialized columns are used. For instance, amino-bonded stationary phases are effective for carbohydrate analysis. sci-hub.se The separation of phosphorylated carbohydrate isomers has been successfully achieved using mixed-mode chromatography that combines hydrophilic interaction liquid chromatography (HILIC) with weak anion-exchange. nih.gov Such methods allow for the resolution of α- and β-anomers, which can be influenced by parameters like column temperature. nih.gov

The following table summarizes typical HPLC conditions used for oligosaccharide analysis.

| Parameter | Description | Example Application | Reference |

| Stationary Phase | C18, Amino-bonded silica, Mixed-mode (HILIC/Anion-Exchange) | Purification of disaccharides; Isomer separation of sugar phosphates | sci-hub.senih.gov |

| Mobile Phase | Acetonitrile/Water gradients, Aqueous buffers (e.g., orthophosphoric acid) | Gradient elution is common to separate components in a complex mixture | ptfarm.pl |

| Detector | Refractive Index (RI), Charged Aerosol Detector (CAD), UV/Vis (for derivatives) | RI is a universal detector for carbohydrates; CAD offers high sensitivity | sci-hub.senih.gov |

| Mode | Reversed-Phase, Normal-Phase, HILIC, Ion-Exchange | Selection depends on the polarity and charge of the oligosaccharide | sci-hub.senih.gov |

Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GLC-MS), is a powerful technique for the structural analysis of oligosaccharides like this compound. Due to the low volatility of carbohydrates, they must first be chemically modified into volatile derivatives. This process typically involves methylation or acetylation of the hydroxyl groups.

The analysis of these derivatives by GLC provides detailed information on the monosaccharide composition and the linkages between the sugar units. For instance, GLC and GLC-MS data were instrumental in characterizing derivatives of 2-O-(6-O-L-glycero-α-D-manno-heptopyranosyl-α-D-glucopyranosyl)-D-glucopyranose, confirming its identity as a component of the lipopolysaccharide outer core in Escherichia coli K-12. nih.gov This approach proved that the heptosyl residue was linked to the terminal glucopyranose, demonstrating the utility of GLC in establishing specific glycosidic bonds within a larger oligosaccharide structure. nih.gov

Size-Exclusion Chromatography (SEC), historically known as gel filtration, separates molecules based on their hydrodynamic volume or size in solution. nih.gov This technique is particularly useful for estimating the molecular weight of oligosaccharides and polysaccharides and for separating them from larger or smaller contaminants. nih.gov

Anion-Exchange Chromatography is a highly effective technique for the separation of oligosaccharides that carry a negative charge, such as those containing phosphate (B84403), sulfate (B86663), or acidic sugar residues like uronic acids. nih.govnih.gov High-Performance Anion-Exchange Chromatography (HPAEC), often coupled with Pulsed Amperometric Detection (PAD), is a standard method for the sensitive analysis of carbohydrates. nih.gov

While this compound is neutral, it can be analyzed by this method if it is part of a larger, charged glycoconjugate or if it is chemically modified to introduce an anionic group (e.g., phosphorylation). In alkaline solutions, the hydroxyl groups of neutral sugars can become partially ionized, allowing them to be separated on strong anion-exchange columns. nih.gov This technique is capable of resolving complex mixtures of mono- and oligosaccharides with high efficiency. nih.govnih.gov For instance, HPAEC has been used to resolve various glucose-derived acids and to separate phosphorylated carbohydrate isomers, which are key metabolites in many biological pathways. nih.govnih.gov

Integration of Multi-Omics Data for Glycoconjugate Profiling

Understanding the functional role of a specific oligosaccharide like this compound often requires looking beyond the molecule itself and into its broader biological context. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a powerful systems-biology approach to profile glycoconjugates and elucidate their functions. nih.govnih.gov

If this compound is identified as a component of a glycoprotein (B1211001) or glycolipid, a multi-omics approach can reveal correlations between its abundance and specific cellular states, metabolic pathways, or disease phenotypes. nih.govresearchgate.net For example, an integrated analysis of the microbiome, metabolome, and immunoproteome in the cervicovaginal microenvironment revealed that metabolites, including likely many glycosylated compounds, were strong predictors of immune biomarker concentrations. nih.gov

Computational strategies like multi-omics factor analysis (MOFA) can be used to integrate diverse datasets and identify key sources of variability within a biological system. nih.gov While direct studies integrating multi-omics data specifically for this compound are not prevalent, this approach represents the frontier of glycobiology. It holds the potential to connect the presence of this specific disaccharide on a glycoconjugate to the expression of the glycosyltransferases that synthesize it, the proteins it modifies, and the metabolic or signaling pathways it influences. researchgate.net

Chemoenzymatic Tools for Glycoscience

This approach utilizes enzymes, particularly glycosyltransferases, to form specific glycosidic linkages. Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. nih.gov The synthesis of the outer core of the Yersinia enterocolitica lipopolysaccharide, which contains a hexasaccharide branch, involves six specific glycosyltransferases that build the structure in a precise order. nih.gov By identifying and harnessing the specific glycosyltransferase responsible for adding a heptose to a glucose residue, one could potentially synthesize this compound with high regioselectivity and stereoselectivity.

Other enzymes, such as β-glucosidases, can also be used in a reverse-hydrolysis or transglycosylation mode to form glycosidic bonds, often with immobilized enzymes to improve stability and reusability. researchgate.netnih.gov These chemoenzymatic strategies are crucial tools for producing the pure oligosaccharides needed for detailed structural and functional studies. researchgate.net

Future Perspectives in 6 O Heptopyranosylglucopyranose Research

Elucidation of Novel Biological Functions and Pathways

Heptoses are integral components of the lipopolysaccharide (LPS) inner core in most Gram-negative bacteria, playing a crucial role in the structural integrity of the outer membrane. frontiersin.orgwikipedia.org The specific disaccharide, L-glycero-D-manno-heptosyl-D-glucose, has been identified in the lipopolysaccharide of Escherichia coli K-12, suggesting its importance in bacterial cell wall architecture. nih.gov

Future research will likely focus on delineating the precise biological roles of 6-O-Heptopyranosylglucopyranose-containing glycans. A key area of investigation will be their involvement in host-pathogen interactions. Intermediates in the heptose biosynthetic pathway, such as heptose-1,7-bisphosphate (HBP), are recognized as pathogen-associated molecular patterns (PAMPs) by the host's innate immune system, triggering inflammatory responses. nih.gov It is plausible that disaccharides like this compound, present on the bacterial surface, could also act as signaling molecules, modulating immune responses. Understanding these pathways could lead to the development of novel immunomodulatory therapies.

Furthermore, the abundance of heptosyltransferases, the enzymes responsible for incorporating heptoses into glycans, in the human gut microbiome has been linked to conditions like cardiovascular disease and liver cirrhosis. nih.gov This suggests that heptose-containing glycans, potentially including this compound, could serve as biomarkers for these diseases. Future studies will likely explore the metabolic pathways involving this disaccharide in both bacteria and humans, potentially revealing new diagnostic and therapeutic targets. The exploration of how these microbial glycans influence host developmental processes, possibly through nutrient-sensing signaling pathways, presents another exciting avenue of research. mdpi.com

Development of Advanced Synthetic Strategies for Complex Glycoconjugates

The synthesis of complex oligosaccharides like this compound remains a significant challenge in carbohydrate chemistry. researchgate.net The development of efficient and stereoselective synthetic routes is crucial for producing sufficient quantities of this compound for biological and structural studies.

Current strategies often involve multi-step procedures starting from readily available monosaccharides like L-lyxose or D-ribose to construct the heptose building blocks. researchgate.netresearchgate.net Future advancements will likely focus on more streamlined and automated approaches. Chemoenzymatic synthesis, which combines the precision of enzymes with the versatility of chemical methods, offers a promising route to constructing complex glycoconjugates. nih.govnih.gov The use of glycosyltransferases, such as heptosyltransferases, in a controlled in vitro setting could allow for the specific and efficient formation of the desired glycosidic linkage.

Moreover, the development of novel protecting group strategies and activation methods will be essential. Orthogonally protected building blocks that allow for the selective modification of different hydroxyl groups are key to assembling complex branched structures. researchgate.net The application of automated glycan assembly (AGA) technology, which has been successful for other classes of oligosaccharides, could be adapted for the synthesis of heptose-containing glycans, significantly accelerating the pace of research. mq.edu.au

Table 1: Emerging Synthetic Technologies for Oligosaccharides

| Technology | Description | Potential Application for this compound |

| Chemoenzymatic Synthesis | Combines chemical synthesis of building blocks with enzymatic glycosylation for high stereoselectivity and yield. | Use of a specific heptosyltransferase to catalyze the formation of the 1,6-glycosidic bond to a glucose acceptor. |

| Automated Glycan Assembly (AGA) | Solid-phase synthesis method that allows for the automated, sequential addition of monosaccharide units. | Adaptation of AGA protocols to incorporate heptose building blocks for the rapid synthesis of this compound and its analogs. |

| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel, reducing purification steps and improving efficiency. | Development of a one-pot strategy for the sequential glycosylation to assemble the disaccharide from protected monosaccharides. |

| Photocatalytic Synthesis | Utilizes light as an energy source to drive glycosylation reactions under mild conditions. nih.gov | Exploration of photocatalytic methods for the formation of the glycosidic bond, potentially offering a more environmentally friendly synthetic route. nih.gov |

Structural Biology of Associated Glycoenzymes

The enzymes that synthesize, modify, and recognize this compound are prime targets for future structural biology studies. Heptosyltransferases, the glycosyltransferases that catalyze the transfer of heptose from a nucleotide sugar donor to an acceptor, are of particular interest. digitellinc.com The crystal structures of several heptosyltransferases have been determined, revealing a common GT-B fold with two Rossmann-like domains. biorxiv.org

Future research will aim to obtain high-resolution crystal structures of heptosyltransferases in complex with both the donor substrate (e.g., ADP-L-glycero-D-manno-heptose) and the acceptor substrate, which could be a glucose derivative. nih.gov These structures will provide invaluable insights into the molecular basis of substrate recognition and catalysis. nih.gov Understanding the specific interactions within the active site will be crucial for the rational design of inhibitors. Such inhibitors could have potential as novel antimicrobial agents by disrupting the biosynthesis of the bacterial cell wall.

Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) will be instrumental in these efforts. nih.gov NMR spectroscopy will also play a vital role in characterizing the solution-state structure and dynamics of both the enzymes and their glycan substrates. nih.gov By combining these structural biology techniques, researchers can build a comprehensive picture of how these enzymes function, paving the way for the development of targeted therapeutics.

Computational Glycoscience for Structure and Dynamics Prediction

Computational modeling and molecular dynamics (MD) simulations are becoming increasingly powerful tools in glycoscience. nih.gov These methods can provide detailed insights into the three-dimensional structure, conformational flexibility, and interactions of complex carbohydrates like this compound.

Furthermore, computational docking and MD simulations can be used to model the interaction of this compound with its target proteins, such as lectins or antibodies. These simulations can help to identify the key residues involved in binding and to understand the energetic basis of the interaction. This information is critical for designing glycomimetic drugs that can either block or mimic these interactions for therapeutic purposes. The integration of computational data with experimental results from techniques like NMR will be essential for validating and refining the computational models. nd.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.